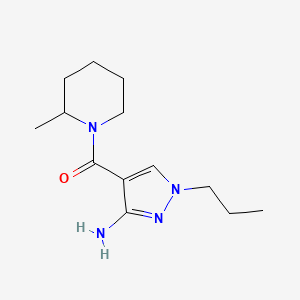
4-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine is a synthetic organic compound that features a piperidine ring, a pyrazole ring, and a propyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine and pyrazole rings makes it a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine typically involves the formation of the piperidine and pyrazole rings followed by their coupling. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
4-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used as a probe to investigate biological pathways and molecular interactions, particularly those involving piperidine and pyrazole-containing molecules.
Medicine: Due to its structural features, the compound is a potential candidate for drug development, targeting various biological receptors and enzymes.
Industry: It can be utilized in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 4-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazole rings are known to interact with biological macromolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine and its derivatives are structurally similar and share some pharmacological properties.
Pyrazole Derivatives: Pyrazole-containing compounds, including various pharmaceuticals, exhibit similar chemical reactivity and biological activity.
Uniqueness
4-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine is unique due to the combination of the piperidine and pyrazole rings with a propyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties. This structural uniqueness makes it a valuable scaffold for the development of novel therapeutic agents.
Properties
Molecular Formula |
C13H22N4O |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
(3-amino-1-propylpyrazol-4-yl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H22N4O/c1-3-7-16-9-11(12(14)15-16)13(18)17-8-5-4-6-10(17)2/h9-10H,3-8H2,1-2H3,(H2,14,15) |
InChI Key |
CIFUZWYKZKIKBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)N)C(=O)N2CCCCC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11748685.png)
![(1S,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one](/img/structure/B11748689.png)
![2-(4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11748702.png)
![[2,2'-Bipyridine]-5,5'-diyldimethanamine](/img/structure/B11748705.png)
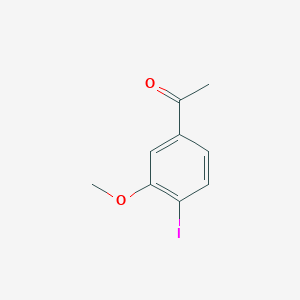
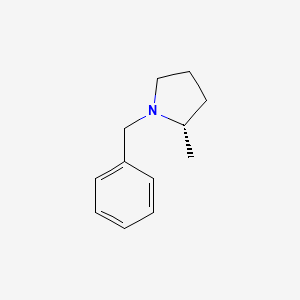
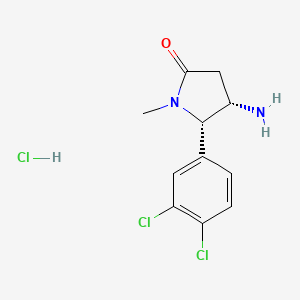
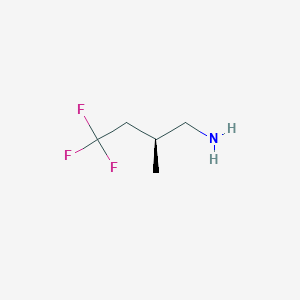
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748731.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11748737.png)
![(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride](/img/structure/B11748740.png)
amine](/img/structure/B11748749.png)
![3-cyclopropyl-1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11748767.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11748775.png)
